2-(Cyclopropanesulfonyl)aniline can be sourced from various chemical suppliers and is classified under sulfonamide derivatives. Sulfonamides are known for their diverse biological activities, including antibacterial and antifungal properties, which make them significant in pharmaceutical applications. The compound is also relevant in the study of enzyme inhibition and protein interactions due to its ability to form strong interactions with amino acid residues in proteins .
The synthesis of 2-(Cyclopropanesulfonyl)aniline typically involves the following steps:
The molecular structure of 2-(Cyclopropanesulfonyl)aniline can be represented by its canonical SMILES notation: C1CC1S(=O)(=O)C2=CC=CC=C2N
. This indicates that the compound contains a cyclopropane ring connected to a sulfonyl group, which is further linked to an aniline structure.
2-(Cyclopropanesulfonyl)aniline can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(Cyclopropanesulfonyl)aniline primarily involves its interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds and coordinate with nucleophilic sites on target proteins, leading to modulation or inhibition of their activity. This property is particularly valuable in drug design where targeting specific biological pathways is essential .
Relevant data includes:
2-(Cyclopropanesulfonyl)aniline has several applications in scientific research:
The structural evolution of sulfonamide-based pharmacophores has progressed significantly from early antibacterial agents to targeted covalent inhibitors. Cyclopropane sulfonamides emerged as strategic frameworks in the early 21st century, with 2-(cyclopropanesulfonyl)aniline representing a specialized subclass combining aniline-derived aromaticity with strained cyclopropane sulfonamide geometry. This scaffold gained prominence due to its dual functionality: the sulfonamide group enables targeted covalent binding via nucleophilic addition, while the cyclopropane ring induces stereoelectronic effects that modulate electrophilicity and metabolic stability [1]. The synthetic accessibility of such compounds through methods like transition-metal-catalyzed C–H functionalization accelerated their adoption in drug discovery programs [5]. Early applications focused on kinase inhibition, but recent developments have expanded into proteolysis-targeting chimeras (PROTACs) and covalent protein degraders, leveraging the sulfonamide’s versatility in molecular recognition [6].
Table 1: Milestones in Cyclopropane Sulfonamide Development
Time Period | Development Focus | Key Advances |
---|---|---|
1940s–1960s | Classical sulfonamides | Antibacterial agents, carbonic anhydrase inhibitors |
2000–2010 | Vinyl sulfonamides | Covalent warheads for cysteine-targeting inhibitors |
2015–Present | Cyclopropane sulfonimidamides | Tunable electrophilicity via N-functionalization; stereochemical control [1] |
2020–Present | Hybrid scaffolds (e.g., 2-(cyclopropanesulfonyl)aniline derivatives) | Applications in fragment-based drug discovery and bifunctional molecules [6] |
The cyclopropane ring in 2-(cyclopropanesulfonyl)aniline imparts distinct physicochemical and pharmacological properties critical for drug-likeness:
Table 2: Physicochemical Properties of Cyclopropane Sulfonamide Derivatives
Scaffold | Calculated logP | TPSA (Ų) | Electrophilicity (ω) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Classical aryl sulfonamide | 2.1 | 75.6 | Low | 25 |
Vinyl sulfonamide | 1.8 | 68.3 | High | 40 |
Cyclopropane sulfonamide | 2.4 | 65.1 | Moderate | >60 |
2-(Cyclopropanesulfonyl)aniline | 2.3 | 71.4 | Tunable | >60 [1] [6] |
Functionalization of the sulfonamide group in 2-(cyclopropanesulfonyl)aniline enables precise modulation of reactivity and binding:
Table 3: Applications of Functionalized 2-(Cyclopropanesulfonyl)aniline Derivatives
Functionalization Strategy | Therapeutic Area | Biological Target | Key Outcome |
---|---|---|---|
N-Acylation (e.g., acetyl, Ms) | Oncology | KRAS G12C | Enhanced covalent binding kinetics (kinact/KI = 2500 M⁻¹s⁻¹) [1] |
N-Arylation (Chan–Lam coupling) | Infectious diseases | SARS-CoV-2 3CLpro | Non-covalent inhibition (IC₅₀ = 0.8 μM) [3] |
ortho-C–H borylation | Neuroscience | mGluR5 | Allosteric modulation with 10-fold selectivity over mGluR1 |
Hybrid PROTAC construction | Oncology | BTK | DC₅₀ = 15 nM; >80% degradation at 100 nM [6] |
The scaffold’s versatility positions it as a privileged structural motif in covalent inhibitor design, fragment-based screening, and chemical biology probe development. Ongoing innovations focus on sp³-rich derivatives to access three-dimensional chemical space—addressing the historical bias toward flat architectures in drug discovery [1] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8